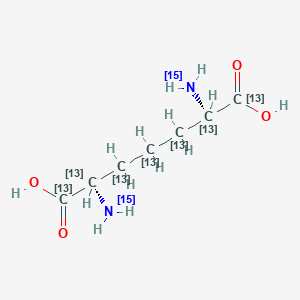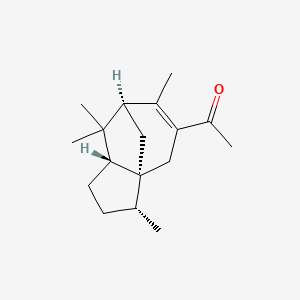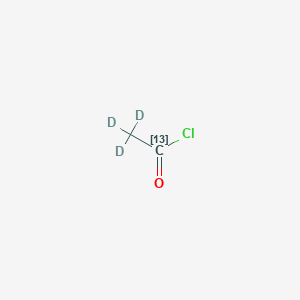
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico es un compuesto orgánico complejo con una estructura única. Se caracteriza por la presencia de átomos de nitrógeno (^15N) y carbono (^13C) marcados isotópicamente, lo que lo hace particularmente útil en diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico implica múltiples pasos, incluida la incorporación de átomos marcados isotópicamente. La ruta sintética general incluye:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente que contienen átomos de nitrógeno y carbono marcados isotópicamente.
Pasos de reacción:
Condiciones de reacción: Las reacciones generalmente se llevan a cabo bajo condiciones controladas, que incluyen temperaturas específicas, presiones y el uso de catalizadores para asegurar la estereoquímica deseada (2S,6S).
Métodos de Producción Industrial
La producción industrial del ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina reducida.
Sustitución: Los grupos azanilo pueden participar en reacciones de sustitución, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para asegurar la selectividad y el rendimiento.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto marcado en espectroscopia de RMN para estudiar estructuras moleculares y dinámica.
Biología: Empleados en estudios metabólicos para rastrear vías bioquímicas y comprender los mecanismos enzimáticos.
Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con etiquetado isotópico específico.
Mecanismo De Acción
El mecanismo de acción del ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico implica su interacción con objetivos moleculares y vías. Los átomos marcados isotópicamente permiten el seguimiento y análisis precisos del comportamiento del compuesto en varios sistemas. Esto incluye la unión a enzimas o receptores específicos, la influencia en las vías bioquímicas y la alteración de las funciones celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros ácidos heptanoicos marcados isotópicamente y derivados de azanilo. Algunos ejemplos incluyen:
- Ácido (2S,6S)-2,6-bis(14N)(azanyl)(1,2,3,4,5,6,7-12C7)heptanoico
- Ácido (2R,6R)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico
Singularidad
La singularidad del ácido (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanoico radica en su etiquetado isotópico específico y estereoquímica. Esto permite estudios detallados de interacciones moleculares y vías que no son posibles con compuestos no marcados o marcados de manera diferente.
Propiedades
Fórmula molecular |
C7H14N2O4 |
|---|---|
Peso molecular |
199.13 g/mol |
Nombre IUPAC |
(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clave InChI |
GMKMEZVLHJARHF-XEWADIPKSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canónico |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)


![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)






![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
